Product packaging for 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine(Cat. No.:CAS No. 1359702-68-3)

2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B2844051
CAS No.: 1359702-68-3
M. Wt: 199.011
InChI Key: JGDWNUAQTFFYFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The study of heterocyclic compounds is a cornerstone of modern organic and medicinal chemistry. Among these, 2-Bromo- nih.govwikipedia.orgresearchgate.nettriazolo[1,5-a]pyrazine has emerged as a valuable building block for the synthesis of more complex molecules with potential applications in various fields of chemical science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrN4 B2844051 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 1359702-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDWNUAQTFFYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Bromo 1 2 3 Triazolo 1,5 a Pyrazine and Analogous Scaffolds

Strategies for the Construction of thenih.govresearchgate.netnih.govTriazolo[1,5-a]pyrazine Core

The formation of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine nucleus can be achieved through several strategic pathways, each offering distinct advantages in terms of starting material availability, reaction conditions, and achievable molecular diversity.

Multi-Step Organic Reaction Sequences

The synthesis of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine core is often accomplished through well-defined multi-step reaction sequences. A common approach begins with a commercially available pyrazine (B50134) derivative, which is then elaborated to introduce the necessary functionalities for the subsequent triazole ring formation.

A representative multi-step synthesis starts from 2,3-dichloropyrazine. Nucleophilic substitution of one of the chlorine atoms with hydrazine (B178648) hydrate (B1144303) yields 2-chloro-3-hydrazinopyrazine. This intermediate is then cyclized with a suitable one-carbon synthon, such as triethyl orthoformate, to construct the triazole ring, affording a chloro-substituted nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine. nih.gov This intermediate can then be further functionalized. While this specific example leads to the [4,3-a] isomer, similar principles can be applied and adapted to generate the desired [1,5-a] scaffold, often involving Dimroth-type rearrangements under specific reaction conditions.

Another multi-step strategy involves the initial construction of a substituted pyrazine ring followed by the annulation of the triazole. For instance, substituted pyrazines can be synthesized from N-allyl malonamides through a sequence of diazidation followed by thermal or copper-mediated cyclization. beilstein-journals.org The resulting pyrazine can then be converted to an aminopyrazine or hydrazinopyrazine, which serves as a precursor for the triazole ring closure.

Cyclization Reactions for Ring Annulation

The critical step in the synthesis of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine core is the cyclization reaction that forms the fused bicyclic system. This ring annulation can be achieved through various intramolecular cyclization strategies.

One of the most prevalent methods involves the cyclization of a 2-hydrazinopyrazine derivative. For example, reaction of 2-hydrazinopyrazine with α-keto acids in the presence of an oxidizing system can lead to the formation of the triazolopyrazine core. nih.govscispace.comrsc.org The initial condensation between the hydrazine and the keto acid forms a hydrazone intermediate, which then undergoes oxidative cyclization to yield the fused triazole ring.

Similarly, the cyclization of N-(pyrazin-2-yl)amidoximes or related intermediates under dehydrating conditions is another effective method for constructing the triazole ring fused to the pyrazine. While specific examples for the pyrazine system are less common in readily available literature, this strategy is well-established for the synthesis of analogous nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridines and pyrimidines. organic-chemistry.org

One-Pot Synthetic Protocols

To enhance synthetic efficiency and reduce the need for isolation and purification of intermediates, one-pot procedures for the synthesis of triazolo-fused heterocycles have been developed. These protocols combine multiple reaction steps in a single reaction vessel.

For the analogous nih.govresearchgate.netnih.govtriazolo[4,3-a]pyridine system, an efficient one-pot synthesis has been reported involving the KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines. nih.govscispace.comrsc.org This methodology could potentially be adapted for the synthesis of the corresponding pyrazine analogs. The reaction proceeds by the initial formation of a hydrazone, which then undergoes in situ oxidative cyclization to afford the final product in a single operation. The use of a catalytic amount of a simple salt like KI makes this an environmentally benign and economically attractive approach.

Furthermore, one-pot, four-component reactions have been successfully employed for the synthesis of highly substituted nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, showcasing the power of multicomponent reactions in rapidly building molecular complexity from simple starting materials. nih.gov The extension of such strategies to the pyrazine series holds significant promise for the efficient generation of diverse compound libraries.

Oxidative Cyclization Methodologies

Oxidative cyclization is a key strategy for the formation of the N-N bond in the triazole ring of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine system. This approach typically involves the oxidation of a pre-formed hydrazone or amidine intermediate derived from a pyrazine precursor.

A variety of oxidizing agents have been employed for this transformation in related heterocyclic systems, including iodine, N-bromosuccinimide (NBS), and (diacetoxyiodo)benzene. organic-chemistry.orgnih.gov For instance, the oxidative cyclization of 3,6-disubstituted 1,2,4,5-tetrazines bearing an amidine fragment has been used to synthesize novel nih.govresearchgate.netnih.govtriazolo[1,5-b] nih.govresearchgate.netnih.govnih.govtetrazines. nih.gov This demonstrates the utility of oxidative N-N bond formation in constructing fused triazole systems.

In the context of the pyrazine scaffold, the condensation of 2-hydrazinopyrazine with an aldehyde, followed by oxidative cyclization of the resulting hydrazone, is a viable route to the nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine core, which can potentially rearrange to the [1,5-a] isomer. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity.

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition reaction is a powerful tool in heterocyclic synthesis, allowing for the construction of five-membered rings in a highly convergent manner. In the context of triazole synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile.

While specific examples for the direct synthesis of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine core via a [3+2] cycloaddition are not extensively documented in the readily available literature, this approach has been successfully used for the synthesis of related triazolo-fused systems. For instance, the reaction of azides with suitable alkynes or alkenes is a classic example of a [3+2] cycloaddition to form triazoles. A potential strategy for the target scaffold could involve the use of a pyrazine-containing dipolarophile in a reaction with a suitable 1,3-dipole that provides the triazole ring.

A notable example in a related system is the facile route to triazolopyrimidines using a [3+2] cycloaddition of in situ generated organic azides with cyanoacetamide, followed by further elaboration. researchgate.net This highlights the potential of cycloaddition strategies in the synthesis of fused nitrogen-containing heterocycles.

Condensation Reactions with Amino-Triazoles and Carbonyl Derivatives

An alternative and convergent approach to the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine scaffold involves the condensation of a pre-formed 3-amino-1,2,4-triazole with a suitable 1,2-dicarbonyl compound or an α-haloketone derived from a pyrazine. This strategy builds the pyrazine ring onto an existing triazole core.

The condensation of 3-amino-1,2,4-triazole with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds is a well-established method for the synthesis of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. beilstein-journals.org By analogy, the reaction of 3-amino-1,2,4-triazole with a pyrazine-based α-dicarbonyl derivative or a related synthon would directly lead to the desired nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine core. The regioselectivity of the condensation is a key consideration in this approach.

This synthetic strategy offers the advantage of readily available and diverse 3-amino-1,2,4-triazole building blocks, allowing for the introduction of substituents at the 2-position of the final fused-ring system.

Targeted Bromination Methodologies forwikipedia.orgresearchgate.netusc.eduTriazolo[1,5-a]pyrazine Derivatives

The synthesis of specifically substituted halogenated heterocycles is crucial for building molecular complexity. For the wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyrazine scaffold, introducing a bromine atom at the C2 position requires a highly regioselective approach.

The regioselectivity of electrophilic aromatic substitution on fused heterocyclic systems is governed by the electronic properties of the constituent rings. The wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyrazine system consists of an electron-rich triazole ring fused to an electron-deficient pyrazine ring. This electronic disparity is the key to achieving regioselective bromination.

Electrophilic attack is predicted to occur preferentially on the more electron-rich triazole portion of the scaffold. This principle is demonstrated in the analogous bromination of 8-chloroimidazo[1,5-a]pyrazine (B1590546) using N-Bromosuccinimide (NBS) in dimethylformamide (DMF). reddit.com In this reported synthesis, bromination occurs exclusively on the electron-rich imidazole (B134444) ring, yielding the 1-bromo product in 95% yield, with no substitution observed on the pyrazine ring. reddit.com The triazole ring in the wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyrazine scaffold is electronically analogous to the imidazole ring, making it the favored site for electrophilic bromination. Therefore, reagents like N-Bromosuccinimide are ideal for the targeted synthesis of 2-Bromo- wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyrazine.

Further evidence for the feasibility of this approach comes from the synthesis of other fused triazole systems. For instance, during the oxidative cyclization of certain benzamidine (B55565) derivatives to form wikipedia.orgresearchgate.netusc.edutriazolo[1,5-b] wikipedia.orgresearchgate.netusc.edutetrazines, the use of NBS as an oxidant also resulted in the concurrent and regioselective bromination of an adjacent pyrazole (B372694) ring. nih.gov This highlights the efficacy of NBS in selectively halogenating electron-rich five-membered heterocyclic rings within a fused system under relatively mild conditions.

Emerging and Sustainable Synthesis Techniques for Fused Triazoles

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Green chemistry principles, such as the use of alternative energy sources and the reduction of waste, are increasingly being applied to the synthesis of fused triazole scaffolds. researchgate.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under solvent-free or environmentally benign conditions. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of fused triazole systems analogous to wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyrazine.

For example, a highly efficient, catalyst-free synthesis of wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyridines has been developed using microwave irradiation. nih.gov The reaction between enaminonitriles and benzohydrazides in toluene (B28343) at 140°C proceeds rapidly to afford the desired products in good to excellent yields. Similarly, the synthesis of various wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyrimidines has been achieved by irradiating a mixture of a 3-amino-1,2,4-triazole derivative, a 1,3-dione, and an aldehyde in ethanol (B145695) at 120°C for just 10-15 minutes. researchgate.net These methods demonstrate the potential of microwave-assisted synthesis for the rapid and efficient production of diverse triazolo-fused heterocycles.

Table 1: Examples of Microwave-Assisted Synthesis of Fused Triazoles

ScaffoldReactantsConditionsYieldReference
wikipedia.orgresearchgate.netusc.eduTriazolo[1,5-a]pyridineEnaminonitrile, BenzohydrazideToluene, 140°C, MicrowaveUp to 96%
wikipedia.orgresearchgate.netusc.eduTriazolo[1,5-a]pyrimidine3-Amino-1,2,4-triazole, 1,3-Dione, AldehydeEthanol, 120°C, 10-15 min, Microwave78-85% researchgate.net

The development of synthetic protocols that avoid the use of metal catalysts and additives is a central goal of green chemistry, as it simplifies purification, reduces costs, and minimizes toxic waste. A notable advancement in this area is the microwave-mediated synthesis of wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, which proceeds efficiently without any catalyst or additive. nih.govmasterorganicchemistry.com This tandem reaction involves a transamidation followed by nucleophilic addition and condensation, demonstrating a broad substrate scope and good functional group tolerance, yielding products in good to excellent yields. Such catalyst-free methods are highly desirable for their operational simplicity and reduced environmental impact. masterorganicchemistry.com

Mechanochemistry, which involves conducting reactions in the solid state via grinding or milling, offers a solvent-free alternative to traditional solution-phase synthesis. researchgate.net This high-energy mixing technique can promote reactions that are often sluggish in solution. A mechanochemical, copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has been developed for the synthesis of wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyridine derivatives under solventless grinding conditions. nih.gov This method provides various triazolo derivatives in moderate to good yields (51–80%) and is noted for its scalability, short reaction times, and lack of external heating. nih.gov The successful application of mechanochemistry to analogous scaffolds suggests its potential for the sustainable synthesis of wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyrazine derivatives.

Scale-Up Considerations and Synthetic Utility of Related Methodologies

The transition of a synthetic methodology from laboratory-scale discovery to larger-scale production is a critical test of its practical utility. Modern techniques are increasingly being evaluated for their scalability. The aforementioned catalyst-free, microwave-assisted synthesis of wikipedia.orgresearchgate.netusc.edutriazolo[1,5-a]pyridines has been successfully scaled up to the gram scale, demonstrating its robustness and practical applicability. nih.gov

The synthetic utility of these methodologies is further underscored by their application in medicinal chemistry for the creation of compound libraries. The wikipedia.orgresearchgate.netusc.edutriazolo[4,3-a]pyrazine scaffold, an isomer of the title compound's core, has been extensively used in drug discovery programs. For example, it serves as a core structure for novel dual c-Met/VEGFR-2 inhibitors and for antimalarial agents. frontiersin.org The ability to efficiently synthesize the core structure and its halogenated derivatives is essential for late-stage functionalization, enabling the exploration of structure-activity relationships and the optimization of lead compounds. The development of robust, efficient, and sustainable synthetic routes is therefore paramount to advancing research in these areas.

Elucidating the Chemical Transformations and Reactivity of 2 Bromo 1 2 3 Triazolo 1,5 a Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

The electron-deficient nature of the pyrazine (B50134) ring, further influenced by the fused triazole ring, makes the 2-bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine system susceptible to nucleophilic aromatic substitution (SNAr). nih.gov This class of reactions is fundamental for introducing a wide array of functional groups onto the heterocyclic core.

Mechanism and Scope of Substitution

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. govtpgcdatia.ac.inbyjus.commasterorganicchemistry.com The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the bromine, which is the rate-determining step. masterorganicchemistry.com This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in In the subsequent, faster step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring system. govtpgcdatia.ac.inmasterorganicchemistry.com

The scope of nucleophiles that can participate in SNAr reactions with related halogenated azine systems is broad and includes amines, alcohols, and thiols. nih.govnih.gov For instance, in studies on 2,4-diazidopyrido[3,2-d]pyrimidine, a related nitrogen-rich heterocyclic system, successful SNAr reactions were carried out with various N-, O-, and S-nucleophiles. nih.gov

Regioselectivity and Site-Specificity of Bromine Displacement

In SNAr reactions, the incoming nucleophile typically displaces the halogen in what is known as ipso-substitution. acs.org However, the regioselectivity of these reactions in poly-aza-heterocyclic systems can be complex. In a closely related system, 5-chloro- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazine, nucleophilic attack occurs preferentially at the 5-position (the carbon bearing the halogen), leading to the ipso-substituted product. acs.org This site-specificity is driven by the electronic activation provided by the adjacent nitrogen atoms. For 2-Bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine, the bromine at the 2-position is similarly activated by the adjacent nitrogen of the triazole ring and the pyrazine ring nitrogen at position 4, making it a prime site for direct ipso-substitution.

Competitive Ipso- and Tele-Substitution Pathways in Halogenated Triazolopyrazines

An unusual substitution pattern, termed tele-substitution, has been discovered and extensively studied in the isomeric researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazine system. researchgate.netacs.orgnih.gov This reaction involves the nucleophile attacking a remote position (C-8), with the subsequent elimination of the halogen from C-5 and a proton from C-8. acs.org A plausible mechanism involves the initial attack of the nucleophile at the 8-position, followed by the elimination of the halide. acs.orgchemrxiv.org

The competition between the standard ipso-substitution and this unconventional tele-substitution is governed by several factors. acs.orgnih.govchemrxiv.org Studies on 5-halo- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazines have identified key conditions that influence the reaction pathway. acs.orgchemrxiv.org While these studies focus on a different isomer, the principles offer insight into the potential reactivity of other triazolopyrazines. The possibility of tele-substitution has also been reported for the researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine ring system itself. acs.org

Table 1: Factors Influencing Ipso- vs. Tele-Substitution in 5-Halo- researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazines

Factor Favors Ipso-Substitution Favors Tele-Substitution
Halogen (X) Cl > Br > I I > Br > Cl
Nucleophile (NuH) Harder nucleophiles (e.g., ROH) Softer, stronger nucleophiles (e.g., RNH₂)
Solvent More polar solvents Less polar solvents
Substituent at C-3 Electron-withdrawing groups (EWGs) Electron-donating groups (EDGs) (for bromo-derivatives)

Data compiled from studies on the researchgate.netacs.orgresearchgate.nettriazolo[4,3-a]pyrazine system. acs.orgchemrxiv.org

ANRORC-Type Mechanisms in Related Systems

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is another potential pathway for nucleophilic substitution in nitrogen-containing heterocycles. researchgate.net This mechanism is distinct from the direct SNAr pathway and involves the opening of one of the heterocyclic rings following the initial nucleophilic addition. researchgate.netrsc.org After a series of rearrangements and the substitution of the leaving group, a new ring is formed. researchgate.net

While not yet documented for 2-Bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine specifically, the ANRORC mechanism has been observed in related systems such as azolo[5,1-c] researchgate.netacs.orgresearchgate.nettriazin-4(1H)-ones and azolo[1,5-a]pyrimidines. researchgate.netrsc.org In these cases, nucleophilic attack leads to the opening of the pyrimidine (B1678525) or triazine ring, which then undergoes substitution and subsequent recyclization. researchgate.netrsc.org This pathway should be considered a possibility for triazolopyrazines under specific reaction conditions, particularly with strong nucleophiles that could induce ring-opening.

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for derivatizing 2-Bromo- researchgate.netacs.orgresearchgate.nettriazolo[1,5-a]pyrazine. science.gov The C-Br bond serves as an excellent electrophilic partner in these transformations.

Palladium-Catalyzed Reactions (e.g., Suzuki-Miyaura coupling, Sonogashira coupling)

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is widely used due to its mild conditions and tolerance of various functional groups. nih.gov This reaction has been successfully applied to bromo-substituted pyrazolo[1,5-a]pyrimidin-5-ones, which are structurally analogous to the target compound. nih.govrsc.org These studies demonstrate that a range of aryl and heteroaryl boronic acids can be coupled efficiently, typically using a palladium catalyst with a phosphine (B1218219) ligand (e.g., XPhos) and a base such as K₂CO₃ or K₃PO₄. nih.govrsc.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromo-Heterocycle

Electrophile Boronic Acid Catalyst / Ligand Base Solvent Yield
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Phenylboronic acid XPhosPdG2 / XPhos K₂CO₃ 1,4-Dioxane/H₂O 99%
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one 4-Acetylphenylboronic acid XPhosPdG2 / XPhos K₂CO₃ 1,4-Dioxane/H₂O 98%
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Thiophen-2-ylboronic acid XPhosPdG2 / XPhos K₂CO₃ 1,4-Dioxane/H₂O 81%

Data from a study on a related pyrazolo[1,5-a]pyrimidine (B1248293) system. nih.gov

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This reaction has been effectively used to synthesize alkyne-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines from their bromo-substituted precursors. researchgate.netnih.gov The versatility of the Sonogashira coupling allows for the introduction of various aryl-, heteroaryl-, and alkyl-substituted alkynes onto the heterocyclic core. beilstein-journals.orgnih.gov

Table 3: Representative Conditions for Sonogashira Coupling of a Related Bromo-Heterocycle

Electrophile Alkyne Catalyst / Co-catalyst Base Solvent Yield
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine derivative Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 91%
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine derivative 4-Ethynylanisole Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 90%
Bromo-diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine derivative 1-Ethynyl-4-nitrobenzene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 82%

Data from a study on a related pyrazolo[1,5-a]pyrimidine system. researchgate.net

Copper-Catalyzed Transformations

Copper-catalyzed reactions represent a powerful and cost-effective method for forming carbon-carbon and carbon-heteroatom bonds. While specific literature on copper-catalyzed cross-coupling with 2-Bromo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine is not extensively detailed, the principles of copper catalysis are broadly applicable. For instance, copper catalysts are instrumental in the synthesis of the parent nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This highlights the utility of copper in manipulating related heterocyclic cores.

It is well-established that copper(I) catalysts, often stabilized by ligands such as diamines, facilitate the coupling of aryl halides with a variety of nucleophiles. rsc.org These transformations, including Ullmann-type condensations, are crucial for forging bonds with amines, phenols, and thiols. Furthermore, copper(I)-catalyzed cross-coupling of bromoalkynes with organozinc reagents has been demonstrated as an effective method for creating C(sp)-C(sp3) bonds. nih.gov Given the reactivity of aryl bromides in such systems, it is highly probable that 2-Bromo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine could serve as a viable substrate for similar copper-catalyzed C-N, C-O, and C-S bond formations, providing access to a wide array of functionalized derivatives.

Other Transition Metal-Mediated Processes

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, offering exceptional versatility for functionalizing aryl halides. The bromine atom in 2-Bromo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine serves as an excellent leaving group for these transformations.

Suzuki-Miyaura Coupling: This reaction is a highly efficient method for forming carbon-carbon bonds between aryl halides and organoboron compounds. Research on related heterocyclic systems, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has shown successful Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. nih.gov These reactions often employ palladium catalysts like Pd(OAc)₂ with specialized phosphine ligands (e.g., XPhos) to achieve good to excellent yields. nih.gov Similarly, Suzuki reactions have been successfully performed on other bromo-substituted nitrogen heterocycles like 2-bromopyridine (B144113) and 5-bromo-1,2,3-triazine. uzh.chresearchgate.net This body of evidence strongly suggests that 2-Bromo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine would be a suitable substrate for Suzuki coupling to introduce diverse aryl and heteroaryl substituents at the 2-position.

Buchwald-Hartwig Amination: The formation of aryl-amine bonds is readily achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples aryl halides with primary or secondary amines. wikipedia.orglibretexts.org Its application has been demonstrated on various bromo-azaheterocycles, including 2-bromopyridines and 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine. researchgate.netresearchgate.net The reaction typically requires a palladium source (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., sodium tert-butoxide). researchgate.net This methodology could be applied to 2-Bromo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine to synthesize 2-amino substituted derivatives, which are common pharmacophores.

The table below summarizes typical conditions for palladium-catalyzed reactions on analogous bromo-substituted heterocycles.

ReactionSubstrate ExampleCatalyst/LigandBaseSolventProduct TypeYield (%)
Suzuki Coupling 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-oneXPhosPdG2/XPhosK₂CO₃EtOH/H₂OC3-Aryl pyrazolo[1,5-a]pyrimidin-5-one67-89
Suzuki Coupling 5-Bromo-1,2,3-triazinetBuXPhos Pd G3 / tBuXPhosAg₂CO₃Dioxane/H₂O5-Aryl-1,2,3-triazineup to 97
Buchwald-Hartwig 2-BromopyridinePd(OAc)₂ / dpppNaOtBuToluene (B28343)2-Aminopyridine55-98
Buchwald-Hartwig 7-Bromo-pyrido[2,3-b]pyrazinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane7-Amino-pyrido[2,3-b]pyrazineN/A

Functionalization Strategies Beyond Bromine Reactivity

While the bromine atom at the 2-position is a primary site for functionalization, other positions on the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine ring system can also be modified.

Direct C-H Functionalization of thenih.govnih.govresearchgate.netTriazolo[1,5-a]pyrazine System

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying heterocyclic cores without pre-functionalization. In a study involving the related nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine scaffold, late-stage functionalization was achieved at the 8-position. mdpi.com This transformation, a radical addition of fluoroalkyl groups, was facilitated by protonation of the adjacent pyrazine nitrogen, which enhances the electrophilicity of the C-8 position. The reaction utilized Baran's Diversinate™ reagents in the presence of an oxidant (tert-butylhydroperoxide) and trifluoroacetic acid. mdpi.com This precedent suggests that the pyrazine ring of the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine system is susceptible to direct functionalization under specific conditions, offering a pathway to introduce substituents at positions other than C-2.

Electrophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyrazine ring, compounded by the fused triazole ring, generally makes the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine system resistant to classical electrophilic aromatic substitution. However, studies on analogous fused heterocyclic systems provide insight into potential reactivity. For example, electrophilic substitution reactions (bromination, iodination, and nitration) on 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines occur regioselectively on the pyrimidine ring at the 6-position. nih.govsemanticscholar.org This indicates that within fused azine systems, certain positions can be more susceptible to electrophilic attack.

Nitration of triazolo[1,5-a]pyrimidin-7-amines has also been shown to proceed at the 6-position using a standard "nitrating mixture" of nitric and sulfuric acids. researchgate.net While the unsubstituted nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine core is expected to be deactivated, the presence of strong activating groups could potentially enable electrophilic substitution on the pyrazine ring, likely at the 6- or 8-positions, which are less influenced by the electron-withdrawing effects of the bridgehead nitrogen.

ReagentSubstrate SystemPosition of Substitution
Br₂ / Acetic Acid Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine6-position
ICl / Acetic Acid Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine6-position
HNO₃ / H₂SO₄ Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine6-position
HNO₃ / H₂SO₄ Triazolo[1,5-a]pyrimidin-7-amine6-position

Ring Rearrangements and Skeletal Modifications (e.g., Dimroth rearrangement)

The Dimroth rearrangement is a well-documented isomerization process in nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closure sequence. wikipedia.orgnih.gov This rearrangement is particularly relevant in the context of triazolo-azine chemistry. For example, nih.govnih.govresearchgate.nettriazolo[4,3-c]pyrimidine derivatives can undergo a facile Dimroth rearrangement to furnish the thermodynamically more stable nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine isomers. beilstein-journals.org This transformation can be spontaneous or catalyzed by acid. nih.gov

Similarly, the synthesis of nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridines can proceed via an in situ Dimroth rearrangement of the corresponding nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine intermediate. researchgate.net The presence of electron-withdrawing groups on the six-membered ring can facilitate this rearrangement to such an extent that the [4,3-a] isomer cannot be isolated. researchgate.net The accepted mechanism involves protonation of a ring nitrogen, followed by hydrolytic or base-catalyzed ring opening to an intermediate that subsequently re-cyclizes to the more stable isomer. nih.govbeilstein-journals.org This inherent reactivity provides a synthetic route to the [1,5-a] scaffold from the isomeric [4,3-a] system and represents a potential skeletal modification pathway for substituted derivatives.

The Role of Protecting Group Strategies in Complex Synthetic Sequences

In the multistep synthesis of complex molecules incorporating the nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine core, protecting group strategies can be essential. Although the core itself is relatively stable, the presence of multiple nitrogen atoms and potentially reactive functional groups on substituents necessitates careful planning to ensure regioselectivity and prevent unwanted side reactions.

For instance, during the synthesis of derivatives bearing amino or hydroxyl functionalities, these groups often require protection before subsequent reactions like cross-coupling or electrophilic substitution are performed. Standard protecting groups such as Boc (tert-butyloxycarbonyl) for amines or silyl (B83357) ethers for alcohols could be employed.

Furthermore, if C-H functionalization or lithiation is attempted on the pyrazine ring, a protecting group on one of the triazole nitrogens might be necessary to prevent N-lithiation or undesired coordination with metal catalysts. While specific examples detailing protecting group strategies for 2-Bromo- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrazine are not prominent in the literature, the general principles of heterocyclic synthesis dictate their potential importance. The choice of protecting group would depend on its stability to the reaction conditions and the ease of its subsequent removal without compromising the integrity of the final molecule.

Strategic Applications of 2 Bromo 1 2 3 Triazolo 1,5 a Pyrazine in Advanced Organic Synthesis

2-Bromo-nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine as a Versatile Synthetic Building Block

2-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine serves as a cornerstone intermediate in organic synthesis due to its inherent reactivity and the strategic placement of the bromine atom. The electron-deficient nature of the fused triazolopyrazine ring system activates the C2-bromine bond, making it an excellent electrophilic site for a wide array of chemical transformations. Its versatility stems from its ability to participate in numerous palladium-catalyzed cross-coupling reactions, as well as nucleophilic substitution reactions.

The significance of this building block is underscored by the pharmacological importance of the core scaffold. Derivatives of nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine have been extensively investigated as potential therapeutics, particularly for neurodegenerative disorders like Parkinson's disease. nih.gov The 2-bromo derivative provides a direct and efficient handle to introduce molecular diversity at a key position of the pharmacophore, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of drug candidates. The presence of nitrogen atoms in the pyrazine (B50134) ring also offers potential sites for modification, further expanding its synthetic utility.

Accessing Diversenih.govresearchgate.netnih.govTriazolo[1,5-a]pyrazine Derivatives through Bromine Derivatization

The C2-bromine atom is the primary site for synthetic elaboration, allowing for the facile introduction of carbon and heteroatom substituents through well-established methodologies. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. While specific literature on 2-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine is limited, extensive research on the closely analogous 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) system demonstrates the feasibility and efficiency of this transformation. nih.gov A variety of aryl and heteroaryl boronic acids can be coupled under optimized conditions, typically employing a palladium catalyst with a bulky phosphine (B1218219) ligand such as XPhos, to prevent unwanted debromination. nih.gov This allows for the synthesis of a wide range of 2-aryl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazines.

Boronic Acid PartnerCatalyst System (Analogous System)BaseExpected ProductYield (Analogous System) nih.gov
Phenylboronic acidXPhosPdG2 / XPhosK3PO42-Phenyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine74%
4-Methoxyphenylboronic acidXPhosPdG2 / XPhosK3PO42-(4-Methoxyphenyl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine89%
Thiophen-2-ylboronic acidXPhosPdG2 / XPhosK3PO42-(Thiophen-2-yl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine72%
Pyridin-3-ylboronic acidXPhosPdG2 / XPhosK3PO42-(Pyridin-3-yl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine67%

Sonogashira Coupling: The Sonogashira reaction enables the introduction of alkyne moieties, creating linear scaffolds that are valuable for further functionalization or as components of biologically active molecules. wikipedia.orglibretexts.org The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Studies on related bromo-substituted pyrazolo[1,5-a]pyrimidines have shown that this method is highly effective for coupling with various terminal alkynes. researchgate.netnih.gov

Terminal Alkyne PartnerCatalyst System (Typical)BaseExpected Product
PhenylacetylenePd(PPh3)2Cl2 / CuITriethylamine2-(Phenylethynyl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine
TrimethylsilylacetylenePd(PPh3)2Cl2 / CuITriethylamine2-((Trimethylsilyl)ethynyl)- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine
Propargyl alcoholPd(PPh3)2Cl2 / CuITriethylamine3-( nih.govresearchgate.netnih.govTriazolo[1,5-a]pyrazin-2-yl)prop-2-yn-1-ol

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for constructing carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org It allows for the coupling of aryl halides with a vast range of primary and secondary amines. Based on successful amination reactions of electronically similar 2-bromopyridines, it is anticipated that 2-Bromo- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine would be an excellent substrate for this transformation. researchgate.net The reaction typically requires a palladium precursor, a sterically hindered phosphine ligand (e.g., BINAP, XPhos), and a strong base like sodium tert-butoxide. wikipedia.org This pathway provides access to a library of 2-amino- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine derivatives, which are common structural motifs in pharmaceuticals.

Design and Synthesis of Chemically Complex Fused Heterocyclic Architectures

The derivatives accessed through bromine functionalization can serve as advanced precursors for the construction of more complex, polycyclic systems. The strategic introduction of functional groups via cross-coupling reactions sets the stage for subsequent intramolecular cyclization reactions, leading to novel fused heterocyclic architectures.

For instance, a 2-alkynyl derivative synthesized via Sonogashira coupling can be further elaborated. If the alkyne partner contains a suitably positioned nucleophile or electrophile, a subsequent intramolecular annulation can be triggered to form a new ring fused to the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrazine core. A potential synthetic pathway could involve a Sonogashira coupling followed by a palladium-catalyzed cyclization or an acid-mediated hydroamination/cyclization cascade to build systems like pyrrolo[1,2-a] nih.govresearchgate.netnih.govtriazolo[5,1-c]pyrazines. rsc.org Such strategies are at the forefront of modern heterocyclic chemistry, enabling the rapid assembly of molecular complexity from relatively simple starting materials. nuph.edu.ua

Development of Novel Synthetic Pathways Utilizing the Pyrazine Moiety for Scaffold Modification

While derivatization at the C2-bromine is the most direct synthetic route, the pyrazine moiety itself offers opportunities for scaffold modification. An intriguing phenomenon observed in related 5-halo- nih.govresearchgate.netnih.govtriazolo[4,3-a]pyrazine systems is tele-substitution. acs.org In these reactions, a nucleophile attacks a position on the pyrazine ring (e.g., C5 or C8) rather than the carbon atom bearing the halogen (the ipso position). This results in an apparent migration of the functional group. acs.org This non-classical reactivity provides a unique pathway for functionalizing the pyrazine ring directly, offering an alternative to multi-step sequences. The propensity for tele- versus ipso-substitution depends on the nature of the halogen, the nucleophile, and the specific electronic properties of the heterocyclic core. acs.org

A more conventional approach involves a two-step strategy. First, a functional group is installed at the 2-position via one of the cross-coupling methods described above. This substituent can then electronically influence the pyrazine ring, directing subsequent electrophilic or nucleophilic substitution reactions to a specific position on the pyrazine scaffold. For example, the introduction of a strong electron-donating group at C2 could activate the pyrazine ring towards electrophilic attack, while an electron-withdrawing group could facilitate nucleophilic aromatic substitution of a hydrogen atom on the pyrazine ring, provided a sufficiently strong nucleophile is used. These advanced strategies allow for comprehensive modification of the entire heterocyclic system.

Theoretical and Computational Investigations on 2 Bromo 1 2 3 Triazolo 1,5 a Pyrazine

Quantum Chemical Calculations of Electronic Structure

While specific quantum chemical calculations for 2-Bromo- researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine are not extensively documented in publicly available literature, studies on related nitrogen-rich heterocyclic systems, such as 1,2,4-triazolo-[1,5-a]pyrimidine and various tetrazine derivatives, provide a solid foundation for understanding its electronic properties. researchgate.netresearchgate.net

Quantum chemical calculations are instrumental in determining the distribution of electrons within a molecule, which dictates its reactivity, stability, and spectroscopic characteristics. For the researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine core, the arrangement of nitrogen atoms leads to a unique electronic landscape. The triazole ring is electron-rich, while the pyrazine (B50134) ring is electron-deficient. The introduction of a bromine atom at the 2-position is expected to further influence this electronic structure through inductive and resonance effects.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net In analogous nitrogen-rich heterocycles, this gap is a key focus of computational studies to predict stability. researchgate.netsemanticscholar.org For 2-Bromo- researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine, the electron-withdrawing nature of the bromine atom and the pyrazine ring likely leads to a lower LUMO energy, potentially resulting in a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting higher reactivity.

Table 1: Illustrative Electronic Properties of Related Nitrogen Heterocycles

CompoundMethodologyHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
1,2,4-triazolo-[1,5-a]pyrimidineDFT/B3LYP/6-311++G(d,p)-6.27-1.005.27
1-(4-methoxyphenyl)-1H-imidazoleDFT/B3LYP/6–311++g(d,p)-6.27-1.005.27
Generic Triazole DerivativeDFT-7.0 to -6.5-1.5 to -1.0~5.5

Note: Data for related compounds is presented to illustrate typical values obtained through quantum chemical calculations. researchgate.net Values are representative and vary based on the specific molecule and computational method.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is frequently applied to heterocyclic systems to predict spectroscopic data, analyze stability, and understand reactivity.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

DFT calculations are highly effective in predicting Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for complex heterocyclic systems where empirical assignment can be challenging. An integrated approach combining experimental NMR data with DFT calculations of NMR parameters provides a robust method for correct structural assignment. unimi.itnih.gov

For brominated heterocyclic compounds, such as the mono- and di-bromo derivatives of triimidazo[1,2-a:1',2'-c:1'',2''-e] researchgate.netnih.govresearchgate.nettriazine, DFT calculations have been crucial for the unambiguous assignment of proton and carbon resonances, especially where long-range correlations in 2D NMR spectra are absent. unimi.itnih.gov A similar methodology applied to 2-Bromo- researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine would involve:

Optimization of the molecular geometry using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). researchgate.net

Calculation of magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net

Conversion of shielding tensors to chemical shifts, often referenced against a standard like tetramethylsilane (B1202638) (TMS).

This computational approach would be invaluable for confirming the precise position of the bromine atom and for the complete assignment of the ¹H and ¹³C NMR spectra. DFT has been successfully used to reveal the regioselectivity of ring closures in related triazolopyrimidine systems by accurately predicting ¹H NMR chemical shifts. researchgate.net

Table 2: Representative Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Brominated Heterocycle

Carbon AtomCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
C-Br120.5118.91.6
C-N (Triazole)145.2144.80.4
C-H (Pyrazine)130.8131.1-0.3
C-N (Bridgehead)150.1150.5-0.4

Note: This table is illustrative, based on the accuracy typically achieved in DFT/NMR studies of similar molecules. unimi.itnih.gov

Analysis of Energetic Stabilities and Dipole Moments

The dipole moment, another property readily calculated with DFT, provides insight into the molecule's polarity. The asymmetric nature of the researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine core, combined with the electronegative bromine atom, results in a significant permanent dipole moment. This polarity influences the molecule's solubility, crystal packing, and intermolecular interactions. DFT calculations on protonated 1,2,4-triazole (B32235) have been used to analyze its dipole moment and reactivity descriptors. dnu.dp.ua

Table 3: Calculated Properties for Fused Nitrogen Heterocycles

Compound ClassCalculated PropertyTypical Value Range
Triazolo-tetrazinesHeat of Formation (kJ/mol)+1000 to +2900
Bis-oxadiazolo-pyrazinesDensity (g/cm³)1.75 to 2.01
Substituted TriazolesDipole Moment (Debye)2.0 to 5.0

Note: This data from related energetic materials illustrates the scope of properties that can be calculated via DFT. researchgate.netsemanticscholar.org

Mechanistic Elucidation of Reactions Involving theresearchgate.netorganic-chemistry.orgmusechem.comTriazolo[1,5-a]pyrazine Core

Computational chemistry provides powerful tools to elucidate reaction mechanisms, complementing experimental studies. For the synthesis and reactions of the researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine core, DFT can be used to map out potential energy surfaces, identify intermediates, and characterize transition states.

Reaction Pathway Analysis

The synthesis of the researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine ring system often involves cyclization reactions. researchgate.net For instance, the reaction of N-aminoazinium salts with cyanopyridines to form 2-pyridyl substituted researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]azines has been studied. DFT studies on such cycloadditions have shown that the reaction proceeds through a concerted mechanism. researchgate.net

A computational reaction pathway analysis for the formation of 2-Bromo- researchgate.netorganic-chemistry.orgmusechem.comtriazolo[1,5-a]pyrazine would involve:

Identifying plausible starting materials and reaction steps.

Calculating the geometries and energies of all reactants, intermediates, transition states, and products.

Plotting the energy profile of the reaction to determine the lowest energy pathway and the rate-determining step.

Such analyses can distinguish between competing mechanisms (e.g., concerted vs. stepwise, ionic vs. radical) and explain observed regioselectivity and stereoselectivity.

Transition State Characterization

A crucial aspect of mechanistic studies is the characterization of transition states (TS), which are the energy maxima along a reaction coordinate. Locating a TS computationally involves optimizing the geometry to find a first-order saddle point on the potential energy surface. This structure is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Molecular Modeling and Docking Simulations (focused on chemical interactions)

Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of a molecule and its interaction with other molecules. These methods are instrumental in understanding the structure-activity relationships of compounds and in the rational design of new chemical entities with specific biological activities. In the context of 2-bromo- nih.govjournalijar.comaascit.orgtriazolo[1,5-a]pyrazine, these investigations provide crucial insights into its conformational preferences and its potential to interact with biological targets or other small molecules.

The conformational analysis of the nih.govjournalijar.comaascit.orgtriazolo[1,5-a]pyrazine scaffold is fundamental to understanding its chemical behavior. This fused heterocyclic system consists of a triazole ring fused to a pyrazine ring. Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to investigate the geometry and electronic properties of the closely related nih.govjournalijar.comaascit.orgtriazolo[1,5-a]pyrimidine scaffold. These studies indicate that the fused ring system is predominantly planar. journalijar.comresearchgate.net This planarity is a consequence of the aromatic character of the heterocyclic rings. While extensive delocalization of π-electrons contributes to a flattened geometry, minor deviations from planarity can occur, particularly in substituted derivatives. journalijar.com

Table 1: Predicted Conformational Properties of the nih.govjournalijar.comaascit.orgTriazolo[1,5-a]pyrazine Scaffold

PropertyPredicted CharacteristicRationale
Ring System Geometry Largely planarAromatic character of the fused triazole and pyrazine rings promotes a flat conformation.
Effect of 2-Bromo Substituent Minor deviation from planaritySteric and electronic effects of the bromine atom may introduce slight puckering.
Bond Lengths and Angles Altered compared to the unsubstituted scaffoldInductive and resonance effects of the bromine atom modify the electronic distribution and geometry.

This table is based on inferred data from computational studies on analogous heterocyclic systems.

Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a target molecule, typically a protein. For 2-bromo- nih.govjournalijar.comaascit.orgtriazolo[1,5-a]pyrazine, understanding its intermolecular interactions is key to elucidating its potential as a pharmacophore. Docking studies on derivatives of the isomeric nih.govjournalijar.comaascit.orgtriazolo[4,3-a]pyrazine have demonstrated the importance of this scaffold in forming key interactions within enzyme active sites. nih.gov

The nitrogen atoms within the triazolopyrazine core are key sites for forming hydrogen bonds. As hydrogen bond acceptors, they can interact with hydrogen bond donors from amino acid residues in a protein's active site, such as the amide protons of the peptide backbone or the side chains of residues like arginine, histidine, and asparagine.

The bromine atom at the 2-position introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where the halogen atom acts as an electrophilic species, interacting with a nucleophilic site such as a lone pair on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. semanticscholar.org This directional interaction can significantly contribute to the binding affinity and selectivity of a ligand for its target. The bromine atom in 2-bromo- nih.govjournalijar.comaascit.orgtriazolo[1,5-a]pyrazine can therefore form halogen bonds with carbonyl oxygens or other electron-rich groups in a binding pocket.

Furthermore, the planar aromatic nature of the nih.govjournalijar.comaascit.orgtriazolo[1,5-a]pyrazine scaffold makes it susceptible to π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, driven by van der Waals forces, are crucial for the stabilization of the ligand-protein complex.

Table 2: Potential Intermolecular Interactions of 2-Bromo- nih.govjournalijar.comaascit.orgtriazolo[1,5-a]pyrazine

Interaction TypePotential Interacting Groups on LigandPotential Interacting Groups on Small Molecules/Ligands
Hydrogen Bonding Nitrogen atoms of the triazole and pyrazine rings-OH, -NH2, backbone amides
Halogen Bonding Bromine atom at the 2-positionCarbonyl oxygen, nitro groups, cyano groups
π-π Stacking The aromatic triazolopyrazine ring systemAromatic rings (e.g., phenyl, indole)
Van der Waals Forces Entire moleculeHydrophobic pockets and surfaces

This table summarizes potential interactions based on the chemical structure of the compound and general principles of molecular recognition.

The 1 2 3 Triazolo 1,5 a Pyrazine Scaffold: Design Principles and Chemical Perspective

Structural Significance and Classification as a Privileged Scaffold

The drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine ring system is a fused heterocycle consisting of a 1,2,4-triazole (B32235) ring fused to a pyrazine (B50134) ring. ontosight.ai This arrangement results in a planar, aromatic structure with distinct chemical properties that are advantageous for drug design. ontosight.ai Its structural rigidity and defined three-dimensional conformation allow for specific and high-affinity interactions with biological targets.

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear repeatedly in compounds active against a range of different biological targets. The closely related drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrimidine (TP) scaffold is widely recognized as such, prized for its versatility in developing novel therapeutic agents for various diseases, including cancer and central nervous system disorders. ekb.egekb.eg This privileged status is attributed to several key chemical features:

Synthetic Accessibility: The scaffold can be synthesized and modified through various established chemical routes, allowing for the creation of diverse compound libraries.

Metabolic Stability: The aromatic nature of the fused ring system often imparts a degree of metabolic stability, a desirable property for drug candidates. ontosight.ai

3D-Space Exploration: Substituents can be introduced at multiple positions on the scaffold, enabling chemists to precisely orient functional groups in three-dimensional space to optimize interactions with target proteins.

Favorable Physicochemical Properties: The scaffold generally possesses drug-like properties, forming a solid foundation for developing molecules with appropriate solubility, lipophilicity, and other characteristics necessary for bioavailability.

The drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine core shares these fundamental characteristics, making it a valuable and privileged scaffold for the design of pharmacologically active compounds. ontosight.ai

Bioisosteric Relationships and Analog Development from a Chemical Rationale

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of medicinal chemistry. The drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine scaffold is a versatile bioisostere, capable of mimicking several key biological motifs. This mimicry is often rationalized based on its electronic and steric properties. The related TP scaffold is well-documented as a bioisostere for purines, carboxylic acids, and N-acetylated lysine (B10760008). nih.govnih.govresearchgate.netmdpi.com

Isoelectronic Nature with Purines

From a chemical design standpoint, the drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine scaffold is considered a bioisostere of purine. drugbank.comresearchgate.net This relationship is rooted in their structural and electronic similarities:

Both are bicyclic aromatic systems composed of a five-membered ring fused to a six-membered ring.

They possess a similar arrangement and number of nitrogen atoms, which can act as hydrogen bond donors and acceptors.

This isoelectronic relationship has been successfully exploited to create analogs of known purine-based drugs, sometimes leading to improved potency or selectivity. drugbank.com

Mimicry of Carboxylic Acid and N-Acetyl Fragments

Beyond its similarity to purines, the drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine nucleus can also function as a bioisosteric replacement for other critical functional groups.

Carboxylic Acid Mimic: The acidic nature of the N-H proton in the triazole ring, combined with the arrangement of nearby nitrogen atoms, can mimic the hydrogen bonding pattern of a carboxylic acid. This allows it to interact with target residues, such as arginine or lysine, that typically bind to carboxylates. nih.govresearchgate.net This strategy is particularly useful for improving cell permeability and metabolic stability compared to compounds containing a true carboxylic acid group.

N-Acetyl Lysine Mimic: The scaffold has also been identified as an effective mimic for the N-acetyl group of ε-N-acetylated lysine (KAc). nih.govnih.gov This is particularly relevant for targeting bromodomains, which are protein modules that specifically recognize acetylated lysine residues. The triazole ring can form key hydrogen bonds that replicate the interactions of the acetyl amide group, providing a stable, non-hydrolyzable alternative for designing bromodomain inhibitors. nih.govresearchgate.net

Pharmacophore Analysis from a Chemical Design Viewpoint

A pharmacophore is the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. The drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine scaffold presents a rich set of pharmacophoric features that can be tailored through chemical modification. The isomeric drugbank.comnih.govontosight.aitriazolo[4,3-a]pyrazine core has been explicitly identified as an active pharmacophore in the development of kinase inhibitors. nih.govfrontiersin.org

The key pharmacophoric elements of the drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine scaffold include:

Hydrogen Bond Acceptors: The nitrogen atoms within the bicyclic system (specifically N1, N3, and N4) serve as crucial hydrogen bond acceptors, interacting with hydrogen bond donors (like N-H or O-H groups) in a protein's active site.

Aromatic/Hydrophobic Core: The planar, aromatic rings provide a rigid scaffold that can participate in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Vectors for Substitution: The scaffold offers multiple positions (e.g., C2, C5, C6, C8) where substituents can be attached. These substituents can be designed to act as additional hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties to optimize target engagement and fine-tune physicochemical properties.

The compound 2-Bromo- drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine is a prime example of a scaffold designed for further chemical elaboration. The bromine atom at the C2 position serves as a versatile chemical handle for introducing a wide variety of substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of the chemical space around the core pharmacophore.

Pharmacophoric FeatureChemical Basis on the ScaffoldPotential Interactions with Biological Targets
Hydrogen Bond AcceptorsNitrogen atoms at positions 1, 3, and 4Forms hydrogen bonds with backbone N-H or side-chain donors (e.g., Ser, Thr, Asn, Gln)
Aromatic/Hydrophobic RegionThe fused triazole and pyrazine ringsParticipates in π-π stacking with aromatic residues (Phe, Tyr, Trp) and hydrophobic interactions
Substitution VectorsPositions C2, C5, C6, C8Allows attachment of diverse chemical groups to probe specific pockets in a binding site and modulate properties

Exploitation of Metal-Chelating Properties of the Scaffold (chemical aspects)

The arrangement of nitrogen atoms in the drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine scaffold provides potential sites for metal chelation. The lone pairs of electrons on the nitrogen atoms can coordinate with various metal ions. In the closely related 1,2,4-triazolo[1,5-a]pyrimidine systems, the primary coordination mode is often through the N3 and N4 atoms, which can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. nih.govmdpi.com

This chelating ability is a purely chemical property that can be exploited in several ways:

Design of Metalloenzyme Inhibitors: If the biological target is a metalloenzyme, the scaffold can be designed to coordinate with the catalytic metal ion (e.g., Zn²⁺, Mg²⁺, Fe²⁺), leading to inhibition of the enzyme's activity.

Development of Metal-Based Therapeutics: The scaffold can serve as a ligand for therapeutic metal complexes, where the biological activity is derived from the complex as a whole. This approach has been explored for developing novel anticancer and antiparasitic agents. nih.govmdpi.com

The specific coordination chemistry, including the stability and geometry of the resulting metal complexes, depends on the metal ion, the solvent system, and the electronic nature of substituents on the triazolopyrazine ring.

Structure-Activity Relationship (SAR) from a Chemical Modification Perspective

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For the drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine scaffold, SAR is explored by systematically modifying the core and observing the resulting changes in potency, selectivity, and other properties. The starting material, 2-Bromo- drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine, is an ideal platform for such studies due to the reactivity of the C-Br bond.

While specific SAR data for 2-Bromo- drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine derivatives are embedded within broader research programs, general principles can be derived from studies on analogous triazolo-azine systems. frontiersin.orgnih.gov

A hypothetical SAR exploration starting from 2-Bromo- drugbank.comnih.govontosight.aitriazolo[1,5-a]pyrazine could involve the following chemical modifications:

Modification at the C2-Position: The bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups using palladium-catalyzed cross-coupling reactions. This allows for probing pockets within the target's binding site. For instance, introducing a phenyl group could engage in hydrophobic interactions, while a pyridine (B92270) group could add a hydrogen bond acceptor.

Substitution on the Pyrazine Ring (C5, C6, C8): Introducing small alkyl groups, halogens, or polar functional groups on the six-membered ring can modulate the scaffold's electronics and steric profile. These modifications can influence binding affinity, selectivity, and physicochemical properties like solubility and metabolic stability.

The following table illustrates hypothetical SAR trends based on findings from related heterocyclic scaffolds.

Position of ModificationType of SubstituentGeneral Impact on Activity (Illustrative)Chemical Rationale
C2 (via C-Br coupling)Small, flexible alkyl chainsMay increase solubility but could decrease potency if a larger hydrophobic pocket is present.Increases sp³ character and reduces planarity.
Substituted Phenyl RingsPotency is highly dependent on the substitution pattern (e.g., -F, -OCH₃, -CN) on the phenyl ring.Allows for fine-tuning of electronic properties and specific interactions in a hydrophobic pocket.
C5Bulky hydrophobic groupsCan significantly increase potency if it fits into a corresponding pocket, but may decrease selectivity.Maximizes van der Waals contacts and displaces water molecules.
Polar groups (e.g., -OH, -NH₂)May increase solubility and introduce new hydrogen bonding interactions, potentially improving selectivity.Enhances interactions with the solvent-exposed region of the binding site.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine?

  • Methodological Answer : The synthesis typically involves cyclization reactions starting from halogenated pyrazine precursors. A common approach uses N,N-dimethylformamide dimethyl acetal (DMFDMA) and hydroxylamine hydrochloride under reflux conditions to form the triazole ring . For brominated derivatives, bromine substitution is introduced via electrophilic aromatic substitution or via pre-brominated intermediates. For example, iodination at the 3-position of pyrazolo[1,5-a]pyrazine derivatives can be achieved using N-iodosuccinimide in acetonitrile under reflux, yielding regioselective products .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent positions (e.g., aromatic protons at δ 8.91 ppm for H-7 in iodinated analogs) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 359 [M+H]+^+ for iodinated derivatives) confirm molecular weight .
  • IR Spectroscopy : Functional groups like C=O (1680–1725 cm1^{-1}) and NH (3346 cm1^{-1}) are detected .

Q. What are the primary reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The bromine atom at position 2 participates in:
  • Nucleophilic Substitution : Reacts with amines (e.g., pyrazol-4-amine in DMF with triethylamine at 95°C) to form C-N bonds .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts .
  • Reduction : Bromine can be replaced with hydrogen via catalytic hydrogenation (e.g., Pd/C, H2_2) .

Advanced Research Questions

Q. How can regioselective functionalization at specific positions of the triazolo-pyrazine scaffold be achieved?

  • Methodological Answer : Regioselectivity is influenced by:
  • Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing groups (e.g., halogens) direct substitutions to meta/para positions. For example, iodination at the 3-position of 2-bromo-4-chloropyrazolo[1,5-a]pyrazine occurs selectively using N-iodosuccinimide .
  • Protecting Groups : Temporary protection of reactive sites (e.g., silylation) enables sequential functionalization .
  • Catalytic Methods : Transition metals (e.g., Cu, Pd) enhance selectivity in cross-coupling reactions .

Q. What strategies are used to assess the biological activity of triazolo-pyrazine derivatives?

  • Methodological Answer :
  • Target-Based Assays : Screen against kinases (e.g., JAK, VEGFR-2) or receptors (e.g., adenosine A2A) using enzymatic inhibition assays .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization measure interactions with biological targets .
  • In Vivo Testing : Derivatives like GLPG0634 (filgotinib) are evaluated in disease models (e.g., rheumatoid arthritis) for efficacy and toxicity .

Q. What are the limitations in current synthetic methods, and how can they be optimized?

  • Methodological Answer :
  • Challenge : Many methods require α-aminoazines as starting materials, which are synthetically demanding .
  • Solution : Use N-aminoazinium salts (e.g., from O-mesitylenesulfonyl hydroxylamine) for cyclization with aldehydes or anhydrides, bypassing α-aminoazine precursors .
  • Catalytic Optimization : Replace stoichiometric oxidants (e.g., Pb(OAc)4_4) with catalytic O2_2 or electrochemical methods to improve sustainability .

Q. How are reaction mechanisms elucidated for triazolo-pyrazine synthesis?

  • Methodological Answer :
  • Isotopic Labeling : 15N^{15}\text{N}-labeling tracks nitrogen sources during cyclization .
  • Kinetic Studies : Monitor intermediates via in situ NMR or HPLC to identify rate-determining steps (e.g., imine formation in oxidative cyclization) .
  • Computational Modeling : DFT calculations predict transition states and regioselectivity in electrophilic substitutions .

Data Contradictions and Resolution

  • Synthesis Yields : Variations in yields (e.g., 71–93% for aminal formation ) may arise from solvent purity or reaction scale. Reproducibility requires strict control of anhydrous conditions and catalyst loading.
  • Regioselectivity : Discrepancies in substitution sites (e.g., bromine vs. iodine positions) are addressed by adjusting electronic effects (e.g., electron-donating/withdrawing groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.